(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
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Overview
Description
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 2-chloroanilino group and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 2-Chloroanilino Group: The thiazole ring is then reacted with 2-chloroaniline under suitable conditions to introduce the 2-chloroanilino group.
Introduction of the Hydroxylamine Moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group in the 2-chloroanilino moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activity.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the hydroxylamine moiety may also allow for the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine: is similar to other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C12H12ClN3OS |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15)/b16-8+ |
InChI Key |
ZAUCSGZMBHAXEU-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)/C(=N/O)/C |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C |
Origin of Product |
United States |
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